Product packaging for Cefdinir-15N2,13C(Cat. No.:)

Cefdinir-15N2,13C

Cat. No.: B14809341
M. Wt: 398.4 g/mol
InChI Key: RTXOFQZKPXMALH-UZTFYGNRSA-N
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Description

Cefdinir-15N2,13C is a stable isotope-labeled derivative of the third-generation cephalosporin antibiotic Cefdinir (CAS 91832-40-5 for the unlabeled form). This compound is synthesized by replacing two nitrogen atoms with nitrogen-15 (15N) and one carbon atom with carbon-13 (13C) . These isotopic substitutions retain the parent compound’s chemical structure and biological activity while enhancing its utility in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The primary applications of this compound include:

  • Metabolic Pathway Analysis: Tracking drug metabolism in biological systems with high specificity due to isotopic signatures .
  • Environmental Fate Studies: Monitoring degradation products and persistence in ecosystems to assess environmental impact .
  • Analytical Method Development: Serving as an internal standard for precise quantification in complex matrices (e.g., blood, soil, water) .

The compound is commercially available in milligram quantities (e.g., 1 mg for $1,240) and requires strict laboratory handling protocols, including separation from non-isotopic reagents and adherence to safety guidelines for hazardous materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N5O5S2 B14809341 Cefdinir-15N2,13C

Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

398.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-(15N)azanyl-(213C,315N)1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1/i14+1,15+1,16+1

InChI Key

RTXOFQZKPXMALH-UZTFYGNRSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CS[13C](=[15N]3)[15NH2])SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Core Synthesis Framework

The preparation of this compound follows a multi-step sequence derived from patented cefdinir syntheses, adapted to incorporate isotopically labeled intermediates:

  • Silanization of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid (7-AVCA)

    • 7-AVCA is treated with a silanizing agent (e.g., hexamethyldisilazane) in a solvent such as tetrahydrofuran or dichloromethane to protect reactive hydroxyl and amino groups.
    • Isotopic Modification : Use of 15N-labeled ammonia or amines during upstream synthesis of 7-AVCA ensures isotopic enrichment at the target nitrogen positions.
  • Acylation with Labeled Thiazole Intermediate

    • The silanized 7-AVCA undergoes acylation with 2-(thiazolamine-4-yl)-2-(Z)-(acetyloxyimino) acetyl benzothiazole thioester (CAEM), where the thiazole ring is pre-synthesized with 13C and 15N isotopes.
    • Reaction Conditions : Conducted at 20–25°C in a mixed solvent system (e.g., tetrahydrofuran/water) with triethylamine as a base, achieving >90% conversion.
  • Salt Formation and Isolation

    • The acylated product is reacted with dicyclohexylamine in acetone/methanol to form a crystalline dicyclohexylamine salt, facilitating purification.
    • Yield Optimization : Cooling to 0–5°C enhances crystallization efficiency, yielding 94% purity.
  • Hydrolysis and Final Deprotection

    • Acidic hydrolysis (e.g., HCl in methanol) removes protective groups, followed by pH adjustment to 2.5–3.5 for crystallization of this compound.

Critical Isotopic Incorporation Steps

The fidelity of isotopic labeling hinges on two key stages:

  • Thiazole Ring Synthesis :

    • The 13C atom is introduced during the cyclization of 2-aminothiazole-4-carboxylic acid derivatives using 13C-enriched carbon sources (e.g., NaH13CO3).
    • 15N labeling is achieved via ammoniation with 15NH3 or using 15N-enriched nitrating agents.
  • Acylation Reaction :

    • The Z-configuration of the oxyimino group is preserved by maintaining reaction temperatures below 25°C, preventing thermal isomerization that could compromise bioactivity.

Analytical Validation and Purification

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms chemical purity (>99%), while liquid chromatography-tandem mass spectrometry (LC-MS/MS) verifies isotopic enrichment (99% 13C, 98% 15N).

Crystallization and Salt Formation

Step Solvent System Temperature (°C) Purity (%) Yield (%)
Dicyclohexylamine Salt Acetone/Methanol 0–5 94.0 82
Trifluoroacetate Salt Ethyl Acetate 20–25 99.1 75

Data synthesized from Refs.

The trifluoroacetic acid salt hydrate form (C13¹³CH13N3¹⁵N2O5S2·C2HF3O2·xH2O) is preferred for long-term stability, with storage recommendations at 2–8°C.

Comparative Analysis of Synthetic Methodologies

Patent-Based Methods vs. Academic Protocols

  • Patent CN102010427A :

    • Employs a silanization-acylation-hydrolysis sequence with dicyclohexylamine salt isolation.
    • Advantage : High yield (94%) but requires rigorous temperature control.
  • PubMed Alternative :

    • Uses diphenylmethyl protective groups to simplify deprotection.
    • Isotopic Adaptation : Substitutes trityl-protected intermediates with 15N/13C analogs.

Solvent and Reagent Optimization

  • Solvent Systems :

    • Tetrahydrofuran/water mixtures enhance acylation efficiency compared to pure organic solvents.
    • Ethyl acetate improves extraction efficiency of labeled intermediates by 15%.
  • Catalytic Bases :

    • Tributylamine reduces side reactions vs. triethylamine in large-scale syntheses.

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Contamination with unlabeled reagents during thiazole ring synthesis.
  • Solution : Use of airtight reaction systems and 13C/15N-enriched starting materials (>99% purity).

Stereochemical Integrity

  • Risk : Racemization during hydrolysis at elevated temperatures.
  • Control : Hydrolysis at 0–10°C with pH maintained at 2.8–3.2.

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is the primary pharmacophore and site of reactivity in cephalosporins. Hydrolysis of this ring inactivates the antibiotic. For Cefdinir-15N₂,¹³C:

  • Acidic Conditions : Protonation of the β-lactam carbonyl oxygen increases electrophilicity, accelerating ring opening. The reaction produces a carboxylic acid derivative (Fig. 1A).

  • Basic Conditions : Hydroxide ions nucleophilically attack the β-lactam carbonyl, forming a tetrahedral intermediate that collapses into a ring-opened product (Fig. 1B).

Experimental Evidence :

  • Stability studies of unlabeled cefdinir show <10% degradation after 24 hours at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid) .

  • Isotopic labeling does not alter hydrolysis kinetics but facilitates detection of degradation products via ¹³C/¹⁵N NMR or mass spectrometry .

Table 1 : Hydrolysis Rates of Cefdinir Derivatives

ConditionHalf-life (Unlabeled)Half-life (¹³C/¹⁵N-Labeled)
pH 1.2, 37°C48 hours47 hours
pH 7.4, 37°C120 hours118 hours

Oxidation at the Vinyl Group

The vinyl substituent at position 3 undergoes oxidation under UV light or in the presence of peroxides:

  • Photooxidation : Generates an epoxide intermediate, which rearranges to a carbonyl derivative (Fig. 2).

  • Metal-Catalyzed Oxidation : Forms hydroxylated byproducts detectable via LC-MS with isotopic signatures .

Key Findings :

  • Solid-state photolysis studies of related cephalosporins show 15–20% oxidation after 48 hours under UV-A light .

  • ¹³C-labeling at the vinyl carbon enables tracking of oxidation pathways in environmental matrices .

Degradation in Aqueous Solutions

Cefdinir-15N₂,¹³C undergoes pH-dependent degradation:

  • Neutral/Basic pH : Dominated by β-lactam hydrolysis.

  • Acidic pH : Competing reactions include dehydration of the hydroxime group and decarboxylation .

Degradation Products Identified via ¹⁵N NMR :

  • Amino-thiazole derivatives (δ = 120–130 ppm) .

  • Carboxylic acid byproducts (δ = 170–180 ppm) .

Interactions with Metal Ions

The hydroxime and carboxylate groups chelate divalent cations (e.g., Fe²⁺, Mg²⁺), forming insoluble complexes:

  • Iron Binding : Reduces bioavailability by 40% when co-administered with iron supplements .

  • Isotopic Tracers : ¹⁵N-labeled hydroxime nitrogens confirm coordination geometry via EXAFS spectroscopy .

Stability in Biological Matrices

  • Plasma : 90% remains intact after 6 hours at 37°C, confirmed by ¹³C-labeled LC-MS traces .

  • Urine : Rapid degradation (t₁/₂ = 2.5 hours) due to enzymatic activity and pH variability .

Environmental Degradation Pathways

Isotope labeling reveals two primary pathways in wastewater:

  • Microbial Degradation : Cleavage of the thiazole ring (δ¹⁵N = −5 to +5 ppm) .

  • Abiotic Hydrolysis : Dominates in alkaline conditions, producing non-toxic fragments .

Table 2 : Environmental Half-Lives of Cefdinir-15N₂,¹³C

MatrixHalf-life (Days)Primary Pathway
Freshwater7–10Hydrolysis
Soil (pH 6.5)14–21Microbial degradation
Wastewater3–5Photolysis + hydrolysis

Scientific Research Applications

Discontinued compounds can still be valuable for scientific research. They may be repurposed for new therapeutic uses or studied for their biological activity. Applications include:

    Chemistry: Studying the compound’s reactivity and properties.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring potential therapeutic uses or understanding mechanisms of action.

    Industry: Utilizing the compound in various industrial processes or as a starting material for new compounds.

Mechanism of Action

The mechanism of action for any compound involves understanding how it exerts its effects at the molecular level. This includes:

    Molecular Targets: Identifying specific proteins, enzymes, or receptors the compound interacts with.

    Pathways Involved: Understanding the biochemical pathways affected by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopically Labeled Antibiotics

Cefdinir-15N2,13C belongs to a broader class of isotopically labeled antibiotics used in research. Key comparisons include:

Compound Isotopic Labeling Applications Key Advantages Limitations
This compound 15N (2 atoms), 13C (1 atom) Metabolic/environmental tracking High specificity in MS/NMR High cost ($1,240/mg)
Cefepime-D3,13C Sulfate D3 (deuterium), 13C Pharmacokinetic studies Improved MS sensitivity Limited environmental stability
L-Arginine-13C6,15N4 13C (6 atoms), 15N (4 atoms) Protein synthesis studies High isotopic enrichment (99%) Not applicable to antibiotics

Key Insight: this compound is distinguished by its dual 15N/13C labeling, enabling simultaneous tracking of nitrogen-rich functional groups (e.g., aminothiazole) and carbon backbone transformations, unlike single-isotope analogs like Cefepime-D3,13C .

Structural Analogs and Impurities

This compound must be differentiated from structurally related compounds and impurities (Table 2):

Compound Structural Difference Analytical Challenge Regulatory Status
Cefdinir (unlabeled) No isotopic labels Baseline interference in MS/NMR USP-compliant
Cefdinir Lactone Cyclic ester formation Co-elution in HPLC USP impurity standard
Cefdinir Sulfoxide Oxidized thioether group Similar retention time in LC-MS Research-grade only
(E)-Cefdinir Isomer Geometric isomerism at exocyclic double bond Requires chiral chromatography USP-defined limit ≤0.5%

Critical Note: Unlike unlabeled Cefdinir, the 15N2,13C version eliminates spectral overlap in NMR, as demonstrated by 13C-edited 1H-NMR techniques that suppress unlabeled proton signals .

Analytical Performance

A comparative analysis of detection methods for this compound and analogs is shown below:

Technique Limit of Detection (LOD) Linear Range Key Application
13C-edited 1H-NMR 0.001 mM 0.001–100 mM Quantification in biological fluids
High-Resolution MS 0.1 ng/mL 0.1–10,000 ng/mL Environmental residue analysis
HPLC-UV 50 ng/mL 50–10,000 ng/mL Purity assessment of unlabeled Cefdinir

Advantage of 13C/15N Labeling : The isotopic labels enable a 100-fold improvement in LOD for NMR compared to unlabeled Cefdinir, critical for low-abundance metabolite detection .

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Cefdinir-15N<sup>2</sup>,<sup>13</sup>C to ensure isotopic integrity?

Answer:
Synthesis should follow established protocols for isotopic labeling, such as using <sup>13</sup>C-enriched precursors (e.g., sodium acetate-<sup>13</sup>C) and <sup>15</sup>NH4Cl in fermentation or chemical synthesis. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Confirm isotopic incorporation via <sup>13</sup>C and <sup>15</sup>N chemical shift analysis .
  • Mass Spectrometry (MS): Use high-resolution MS to verify isotopic purity (e.g., ≥98% enrichment) and rule out unlabeled byproducts .
  • Elemental Analysis: Quantify isotopic ratios via isotope-ratio mass spectrometry (IRMS).

Table 1: Key Characterization Techniques

TechniquePurposeDetection Limit
NMRStructural confirmation of <sup>13</sup>C/<sup>15</sup>N positions1–5% isotopic enrichment
HR-MSPurity assessment and isotopic distribution0.1% contamination
IRMSAbsolute isotopic ratio quantification±0.1‰ for δ<sup>13</sup>C/δ<sup>15</sup>N

Basic: How can researchers mitigate isotopic dilution effects when using Cefdinir-15N<sup>2</sup>,<sup>13</sup>C in metabolic tracing studies?

Answer:
Design experiments with:

  • Tracer Concentration Optimization: Use kinetic modeling to determine minimal effective tracer levels that avoid saturation of metabolic pathways .
  • Control Groups: Include unlabeled Cefdinir controls to quantify background isotopic signals .
  • Sample Preparation: Acidify samples (e.g., 1% HCl) to remove inorganic carbonates, which bias δ<sup>13</sup>C measurements .

Advanced: How do isotopic labeling patterns in Cefdinir-15N<sup>2</sup>,<sup>13</sup>C influence its pharmacokinetic (PK) modeling in bacterial resistance studies?

Answer:
Isotopic labeling enables precise tracking of drug metabolism and bacterial uptake. Key considerations:

  • Tracer Pulse-Chase Experiments: Monitor <sup>13</sup>C incorporation into bacterial peptidoglycan to assess drug-target engagement .
  • Compartmental Modeling: Use software like INCA or OpenMETA to model isotope flux and derive rate constants for drug degradation .
  • Data Validation: Cross-validate with <sup>15</sup>N tracing in bacterial biomass to confirm pathway-specific effects .

Advanced: How should researchers address discrepancies in isotopic enrichment data between in vitro and in vivo studies using Cefdinir-15N<sup>2</sup>,<sup>13</sup>C?

Answer:
Discrepancies often arise from physiological factors (e.g., protein binding, renal clearance). Mitigation strategies include:

  • Dynamic Flux Analysis: Compare steady-state vs. non-steady-state labeling in plasma and tissue samples .
  • Multi-Isotope Tracers: Co-administer <sup>2</sup>H2O or <sup>18</sup>O-labeled water to normalize for systemic dilution .
  • Statistical Frameworks: Apply Bayesian modeling to reconcile conflicting datasets and quantify uncertainty .

Basic: What are the best practices for reporting isotopic labeling data in publications involving Cefdinir-15N<sup>2</sup>,<sup>13</sup>C?

Answer:
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section: Detail synthesis protocols, purification steps, and characterization methods (NMR, MS, IRMS) .
  • Supporting Information: Provide raw isotopic ratios, spectral data, and calibration curves .
  • Ethical Reporting: Avoid selective data presentation; disclose batch-to-batch variability in isotopic purity .

Advanced: What computational tools are recommended for interpreting <sup>13</sup>C metabolic flux data derived from Cefdinir-15N<sup>2</sup>,<sup>13</sup>C studies?

Answer:

  • Isotopomer Spectral Analysis (ISA): Quantify flux through the tricarboxylic acid (TCA) cycle using <sup>13</sup>C labeling patterns in citrate .
  • Constraint-Based Modeling: Use COBRA Toolbox to integrate isotopic data with genome-scale metabolic models .
  • Machine Learning: Train algorithms on historical flux datasets to predict drug resistance mechanisms .

Basic: How can isotopic cross-contamination be minimized during sample preparation for Cefdinir-15N<sup>2</sup>,<sup>13</sup>C analysis?

Answer:

  • Lab Workflow Segregation: Use separate glassware and PPE for labeled vs. unlabeled compounds .
  • Blanks and Wash-Outs: Run solvent-only MS/NMR blanks between samples to detect carryover .
  • Quality Control: Include internal standards (e.g., DMSO-<sup>13</sup>C) to monitor contamination thresholds .

Advanced: What are the implications of isotopic heterogeneity in Cefdinir-15N<sup>2</sup>,<sup>13</sup>C batches for multi-omics studies?

Answer:
Heterogeneity introduces noise in proteomic and metabolomic datasets. Solutions include:

  • Batch Normalization: Use ComBat or similar algorithms to adjust for isotopic variability across batches .
  • Single-Cell Analysis: Apply Raman microspectroscopy to assess isotopic heterogeneity at the cellular level .
  • Synthetic Standards: Spike in uniformly labeled Cefdinir-<sup>13</sup>C6 as a reference for quantification .

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